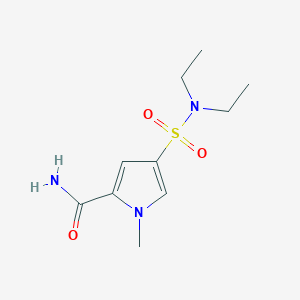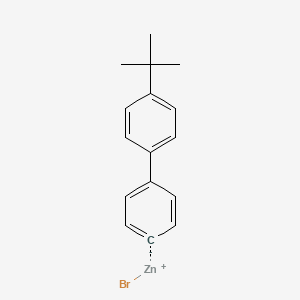
4'-t-Butyl-4-biphenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-t-Butyl-4-biphenylZinc bromide is an organozinc compound that is widely used in organic synthesis. It is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in the field of organic chemistry. The compound consists of a biphenyl group substituted with a tert-butyl group and a zinc bromide moiety, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 4’-t-Butyl-4-biphenylZinc bromide typically involves the reaction of 4’-t-Butyl-4-biphenyl with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4’-t-Butyl-4-biphenyl+ZnBr2→4’-t-Butyl-4-biphenylZinc bromide
Industrial Production Methods
In an industrial setting, the production of 4’-t-Butyl-4-biphenylZinc bromide may involve large-scale reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems and stringent quality control measures are essential to maintain the purity and yield of the compound.
化学反应分析
Types of Reactions
4’-t-Butyl-4-biphenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reactions are typically carried out in polar aprotic solvents like THF or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium or nickel catalysts are often used in these reactions, with bases such as potassium carbonate or sodium hydroxide to facilitate the coupling process.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include substituted biphenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
科学研究应用
4’-t-Butyl-4-biphenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules and study their interactions and functions.
Medicine: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Industry: It is employed in the production of advanced materials, including polymers and electronic components.
作用机制
The mechanism of action of 4’-t-Butyl-4-biphenylZinc bromide involves the coordination of the zinc atom with the bromide ion, which facilitates the transfer of the biphenyl group to other molecules. This coordination enhances the reactivity of the compound, making it an effective reagent in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Similar Compounds
4-tert-Butylbenzyl bromide: Similar in structure but lacks the biphenyl group.
4-Bromo-4’-tert-butylbiphenyl: Contains a bromine atom instead of the zinc bromide moiety.
4-tert-Butylphenylzinc chloride: Similar organozinc compound with chloride instead of bromide.
Uniqueness
4’-t-Butyl-4-biphenylZinc bromide is unique due to its combination of the biphenyl group and the zinc bromide moiety, which imparts distinct reactivity and versatility in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
属性
分子式 |
C16H17BrZn |
|---|---|
分子量 |
354.6 g/mol |
IUPAC 名称 |
bromozinc(1+);1-tert-butyl-4-phenylbenzene |
InChI |
InChI=1S/C16H17.BrH.Zn/c1-16(2,3)15-11-9-14(10-12-15)13-7-5-4-6-8-13;;/h5-12H,1-3H3;1H;/q-1;;+2/p-1 |
InChI 键 |
BQUBJBBYAXVHHN-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=[C-]C=C2.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


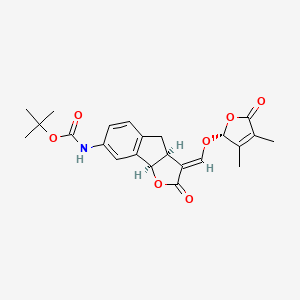

![ethyl {[4-cyano-1-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]oxy}acetate](/img/structure/B14890672.png)
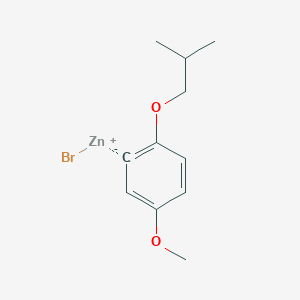
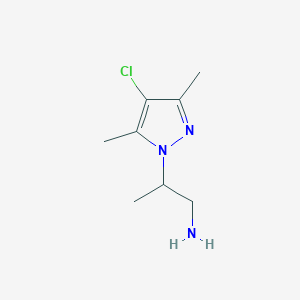
![Isoindolo[1,2-b]quinazoline-10,12-dione](/img/structure/B14890687.png)
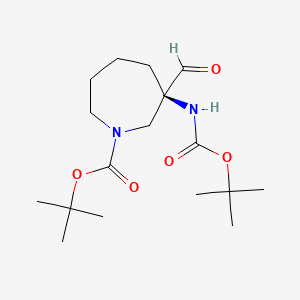
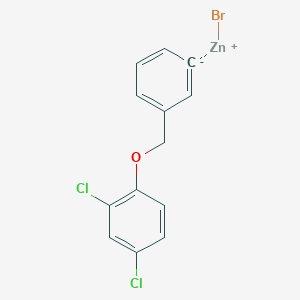
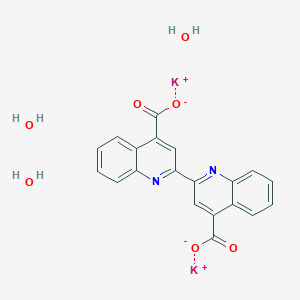
![tert-Butyl (3aR,9bR)-7-bromo-9b-((4-fluorophenyl)sulfonyl)-1,2,3a,4,5,9b-hexahydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B14890713.png)
![3-{4-[(4-Fluorophenyl)sulfamoyl]phenoxy}benzoic acid](/img/structure/B14890714.png)


